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Executive Summary
Coblopasvir dihydrochloride, formerly known as GSK2336805 and KW-136, is a potent, pan-

genotypic direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C

Virus (HCV) infection. Its therapeutic efficacy is rooted in the specific inhibition of the HCV

Nonstructural Protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA

replication and virion assembly. This document provides a comprehensive technical overview

of Coblopasvir dihydrochloride, including its mechanism of action, in vitro antiviral activity,

resistance profile, and clinical trial data, presented in a format tailored for researchers,

scientists, and drug development professionals.

Introduction to Coblopasvir Dihydrochloride
Coblopasvir is a second-generation NS5A inhibitor characterized by its picomolar potency

against a broad range of HCV genotypes.[1] It is administered orally and is used in combination

with other direct-acting antivirals, such as the NS5B polymerase inhibitor sofosbuvir, to achieve

high rates of sustained virologic response (SVR).[2][3] In China, a combination therapy of

coblopasvir and sofosbuvir has been approved for treating adults with chronic HCV genotypes

1, 2, 3, and 6, with or without compensated cirrhosis.[2]
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The primary therapeutic target of Coblopasvir is the HCV NS5A protein.[4] NS5A is a crucial

component of the HCV replication complex and does not possess any known enzymatic

activity. Instead, it functions as a scaffold protein, interacting with both viral and host factors to

facilitate the formation of the membranous web, the site of viral RNA replication.[4][5] NS5A is

also involved in the assembly of new viral particles.[6]

Coblopasvir exerts its antiviral effect by binding to the N-terminus of NS5A, likely within Domain

I.[1][7] This binding event is thought to induce a conformational change in the NS5A protein,

thereby disrupting its normal functions. The precise mechanism of inhibition is believed to be

twofold:

Inhibition of Viral RNA Replication: Coblopasvir interferes with the formation and function of

the HCV replication complex, leading to a cessation of viral RNA synthesis.[6][7]

Inhibition of Virion Assembly: The binding of Coblopasvir to NS5A also disrupts the process

of assembling new, infectious viral particles.[6]

This dual mechanism of action contributes to the potent antiviral activity observed with

Coblopasvir.

Signaling Pathway of HCV Replication and Coblopasvir
Inhibition
The following diagram illustrates the central role of NS5A in the HCV replication cycle and the

point of intervention for Coblopasvir.
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HCV Replication Cycle and Coblopasvir's Point of Inhibition.

In Vitro Antiviral Activity
The in vitro antiviral activity of Coblopasvir (as GSK2336805) has been evaluated in HCV

subgenomic replicon systems. The compound demonstrates potent, picomolar activity against

multiple HCV genotypes.

Table 1: In Vitro Activity of Coblopasvir (GSK2336805) in HCV Replicon and Live Virus

Assays[6]

HCV Replicon or
Virus

Mean EC50 (pM)
(95% CI)

n CC50 (μM)

Genotype 1a (H77) 58.5 (42.3–80.9) 17 43

Genotype 1b (Con-1) 7.4 (6.5–8.4) 44 47

Genotype 1b (Con-1)

+ 40% Human Serum
25.7 (23.0–28.7) 8 ND

Genotype 2a (JFH-1) 53.8 (37.7–77.0) 20 ND

HCVcc (Jc1) 63.7 2 ND

CI: Confidence

Interval; n: number of

experiments; CC50:

50% cytotoxic

concentration; ND:

Not Determined.

Resistance Profile
Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the

NS5A protein. The in vitro resistance profile of Coblopasvir (as GSK2336805) has been

characterized by selecting for resistance in HCV replicon cells and by testing its activity against

replicons containing known resistance-associated substitutions (RASs).

Table 2: Activity of Coblopasvir (GSK2336805) Against Genotype 1a NS5A Variants[1]
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NS5A Substitution Mean EC50 (nM) Fold Change vs. Wild Type

Wild Type 0.0585 1

Q30H 8.7 >150

L31M 4.1 >150

M28T >10 >170

Q30R >10 >170

L31V >10 >170

P32L 0.04 0.7

Y93H 0.12 2.1

Y93N 0.16 2.7

Table 3: Activity of Coblopasvir (GSK2336805) Against Genotype 1b NS5A Variants[1]

NS5A Substitution Mean EC50 (pM) Fold Change vs. Wild Type

Wild Type 7.4 1

L28V 23 3.1

L31V 12 1.6

Y93H 18 2.4

Y93N 89 12

Clinical Efficacy and Safety
Coblopasvir has been evaluated in Phase 2 and Phase 3 clinical trials, primarily in combination

with sofosbuvir. These trials have demonstrated high efficacy and a favorable safety profile

across various HCV genotypes.

Table 4: Summary of Phase 2 Clinical Trial of Coblopasvir plus Sofosbuvir[8]
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Patient Population Treatment Regimen SVR12 Rate (ITT)
Key Adverse
Events

Treatment-naïve, non-

cirrhotic (GT 1, 2, 3, 6)

Coblopasvir 30mg or

60mg + Sofosbuvir

400mg for 12 weeks

98.2% (108/110)

Not specified in detail,

generally well-

tolerated

Treatment-naïve,

cirrhotic (GT 1, 2, 3, 6)

Coblopasvir 60mg +

Sofosbuvir 400mg for

12 weeks

Table 5: Summary of Phase 3 Clinical Trial of Coblopasvir plus Sofosbuvir[2][3]

Patient
Population

Treatment
Regimen

Overall SVR12
Rate (FAS)

SVR12 by
Genotype

Most Common
Adverse
Events (≥1%)

Treatment-naïve

and interferon-

experienced,

with or without

compensated

cirrhosis (GT 1,

2, 3, 6)

Coblopasvir

60mg +

Sofosbuvir

400mg for 12

weeks

97% (359/371)

GT1: 98%GT2:

97%GT3:

93%GT6: 95%

Neutropenia,

Fatigue

ITT: Intention-to-

Treat; FAS: Full

Analysis Set.

Experimental Protocols
HCV Replicon Inhibition Assay
The in vitro antiviral activity of Coblopasvir is determined using an HCV subgenomic replicon

assay. This assay utilizes human hepatoma (Huh-7) cell lines that stably express an HCV

subgenomic replicon, which contains the genetic information for the viral nonstructural proteins

necessary for RNA replication. The replicon often includes a reporter gene, such as luciferase,

to quantify the level of viral replication.
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Workflow for HCV Replicon Inhibition Assay:
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Start

Seed Huh-7 replicon cells
in 96-well plates

Add serial dilutions of
Coblopasvir dihydrochloride

Incubate for 72 hours

Lyse cells and add
luciferase substrate

Perform parallel cytotoxicity assay
(e.g., MTS or CellTiter-Glo)Measure luminescence

Calculate EC50 and CC50 values

End
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Start

Culture stable HCV replicon cells
in presence of Coblopasvir

Isolate resistant cell colonies
that grow out

Expand resistant clones

Extract total RNA

RT-PCR of NS5A region

Sequence the NS5A gene

Identify amino acid substitutions

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.asm.org [journals.asm.org]

2. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A
single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance
[frontiersin.org]

4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication -
Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

6. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus
Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Coblopasvir Dihydrochloride: A Pan-Genotypic Inhibitor
of HCV NS5A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10829364#what-is-the-therapeutic-target-of-
coblopasvir-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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